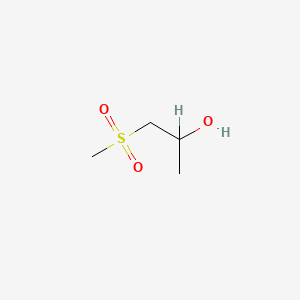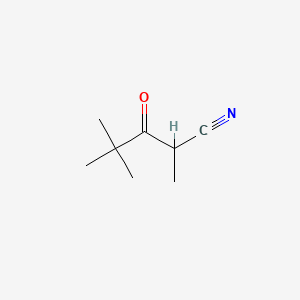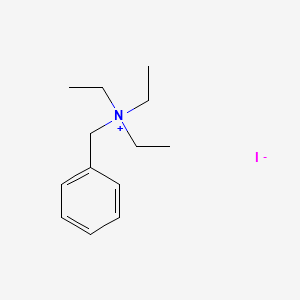
4-tert-Butylbenzonitrile
Descripción general
Descripción
4-tert-Butylbenzonitrile is an organic compound with the molecular formula C₁₁H₁₃N. It is a derivative of benzonitrile, where a tert-butyl group is attached to the para position of the benzene ring. This compound is known for its stability and is used as an intermediate in various chemical syntheses .
Aplicaciones Científicas De Investigación
4-tert-Butylbenzonitrile has several applications in scientific research:
Biology and Medicine: The compound is studied for its potential biological activities and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Safety and Hazards
4-tert-Butylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzonitrile can be synthesized through several methods:
From Benzonitrile and tert-Butyl Alcohol: One common method involves the reaction of benzonitrile with tert-butyl alcohol under acidic conditions.
Dehydrogenation of 4-tert-Butyl-1,2-dihydrobenzene: Another method involves the dehydrogenation of 4-tert-butyl-1,2-dihydrobenzene.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process .
Análisis De Reacciones Químicas
4-tert-Butylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl group directs the incoming electrophile to the ortho and para positions relative to the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: 4-tert-Butylbenzoic acid.
Reduction: 4-tert-Butylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of 4-tert-Butylbenzonitrile depends on its application. In chemical reactions, the nitrile group can participate in various transformations, such as nucleophilic addition or substitution. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
4-tert-Butylbenzonitrile can be compared with other benzonitrile derivatives:
4-Methoxybenzonitrile: This compound has a methoxy group instead of a tert-butyl group, leading to different reactivity and applications.
4-Trifluoromethylbenzonitrile: The trifluoromethyl group imparts unique electronic properties, making it useful in different chemical contexts.
4-Methylbenzonitrile: The methyl group is smaller than the tert-butyl group, resulting in less steric hindrance and different reaction pathways.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which significantly affects its chemical behavior and applications compared to other benzonitrile derivatives .
Propiedades
IUPAC Name |
4-tert-butylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZURLNRIMKEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194945 | |
| Record name | 4-tert-Butylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4210-32-6 | |
| Record name | 4-(1,1-Dimethylethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4210-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y968PR6AS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of regioselectivity in nitrile oxide cycloadditions, and how does 4-tert-butylbenzonitrile typically behave?
A1: Regioselectivity in cycloadditions refers to the preferential formation of one regioisomer over another. In the case of nitrile oxide cycloadditions with monosubstituted dipolarophiles (like propiolamide), the reaction typically favors the formation of the 3,5-disubstituted cycloadduct over the 3,4-disubstituted isomer []. This compound, when converted to its corresponding nitrile oxide, generally follows this trend.
Q2: How does β-cyclodextrin influence the regioselectivity of cycloadditions involving this compound oxide?
A2: β-cyclodextrin can dramatically alter the regioselectivity of these reactions by acting as a molecular scaffold []. When the dipolarophile is attached to the β-cyclodextrin, it preassociates with the aromatic this compound oxide through host-guest complexation. This complexation controls the relative orientation of the reacting partners, favoring the formation of the 3,4-disubstituted isoxazole, effectively reversing the typical regioselectivity observed in the absence of the cyclodextrin [, ].
Q3: Beyond regioselectivity, how does β-cyclodextrin impact the rate of cycloaddition reactions with this compound oxide?
A3: The use of β-cyclodextrin not only reverses regioselectivity but also leads to significant rate enhancements in these cycloadditions []. The rate acceleration can be up to three orders of magnitude higher for the formation of the 3,4-disubstituted isoxazole, the regioisomer favored by the cyclodextrin. Interestingly, even the formation of the less-favored isomer experiences a rate increase, albeit to a lesser extent []. This suggests that the pre-organization of the reactants within the cyclodextrin cavity contributes significantly to the overall reaction rate.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro[isoindole-1,9'-xanthene]-3-one](/img/structure/B1266152.png)




![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol, 6,7-dihydro-](/img/structure/B1266164.png)


